(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, along with a dichlorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2,6-dichloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure the formation of the (1R)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogenation equipment to achieve efficient and enantioselective reduction of the ketone precursor. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichloroacetophenone or 2,6-dichlorobenzaldehyde.
Reduction: Formation of 2,6-dichlorophenylethylamine or other reduced amines.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(2,6-dichlorophenyl)ethanol: A racemic mixture containing both (1R) and (1S) enantiomers.
2,6-Dichlorophenylethylamine: A structurally similar compound lacking the hydroxyl group.
Uniqueness
(1R)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with molecular targets, making it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
QGRKTIWYKAIGEL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)O)Cl |
Origin of Product |
United States |
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